molecular formula C27H32N2O7 B11122732 Bis(2-methylpropyl) 2,6-dimethyl-4-[5-(2-nitrophenyl)furan-2-yl]-1,4-dihydropyridine-3,5-dicarboxylate

Bis(2-methylpropyl) 2,6-dimethyl-4-[5-(2-nitrophenyl)furan-2-yl]-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11122732
M. Wt: 496.6 g/mol
InChI Key: JBWXOVZBEFKJBD-UHFFFAOYSA-N
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Description

3,5-BIS(2-METHYLPROPYL) 2,6-DIMETHYL-4-[5-(2-NITROPHENYL)FURAN-2-YL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE: is a complex organic compound with a unique structure that includes a dihydropyridine core, substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-BIS(2-METHYLPROPYL) 2,6-DIMETHYL-4-[5-(2-NITROPHENYL)FURAN-2-YL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. The key steps include:

    Formation of the dihydropyridine core: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.

    Introduction of the furan ring: This step involves the coupling of a furan derivative with the dihydropyridine core, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial scale.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridine core, leading to the formation of pyridine derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo various substitution reactions, particularly at the aromatic rings, where electrophilic substitution can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon, or sodium borohydride.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) and nitrating agents.

Major Products

    Oxidation: Pyridine derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as enzyme inhibition or receptor binding, making them potential candidates for drug development.

Medicine

In medicinal chemistry, this compound and its derivatives could be explored for their pharmacological properties. The dihydropyridine core is a common motif in many drugs, particularly calcium channel blockers used in the treatment of hypertension.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors. The dihydropyridine core is known to interact with calcium channels, which could be a potential mechanism of action in medicinal applications.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: A well-known calcium channel blocker with a similar dihydropyridine core.

    Amlodipine: Another calcium channel blocker with structural similarities.

    Nicardipine: A dihydropyridine derivative used in the treatment of hypertension.

Uniqueness

What sets 3,5-BIS(2-METHYLPROPYL) 2,6-DIMETHYL-4-[5-(2-NITROPHENYL)FURAN-2-YL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE apart is its unique combination of functional groups, which could impart distinct chemical and biological properties not seen in other similar compounds. This makes it a valuable compound for further research and development.

Properties

Molecular Formula

C27H32N2O7

Molecular Weight

496.6 g/mol

IUPAC Name

bis(2-methylpropyl) 2,6-dimethyl-4-[5-(2-nitrophenyl)furan-2-yl]-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C27H32N2O7/c1-15(2)13-34-26(30)23-17(5)28-18(6)24(27(31)35-14-16(3)4)25(23)22-12-11-21(36-22)19-9-7-8-10-20(19)29(32)33/h7-12,15-16,25,28H,13-14H2,1-6H3

InChI Key

JBWXOVZBEFKJBD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCC(C)C)C2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-])C(=O)OCC(C)C

Origin of Product

United States

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